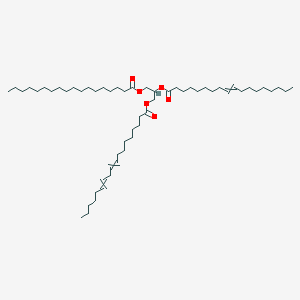

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

描述

BenchChem offers high-quality 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol and its Role in Lipid Droplet Formation

Executive Summary

Lipid droplets (LDs) are no longer viewed as mere inert fat reservoirs but as dynamic organelles central to cellular metabolism, signaling, and protein handling. The composition of their core, consisting primarily of triacylglycerols (TAGs), is a critical determinant of their function and lifecycle. This guide delves into the specific role of a unique mixed-acid TAG, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS), in the biogenesis of lipid droplets. By understanding how the precise stereochemistry and fatty acid composition of a single TAG species can influence the intricate process of LD formation, we can unlock new insights into metabolic diseases and identify novel therapeutic targets. This document provides a foundational understanding of OOS, details the enzymatic pathways governing its synthesis, presents validated experimental protocols for its study, and discusses its implications in pathophysiology.

Part 1: The Molecular Nexus of TAG Structure and LD Biogenesis

The Triacylglycerol Core: More Than Just Energy Storage

Triacylglycerols are the primary components of the neutral lipid core of LDs. A TAG molecule consists of a glycerol backbone esterified to three fatty acids. The specific fatty acids incorporated, and their position on the glycerol backbone (sn-1, sn-2, or sn-3), dictate the TAG's biophysical properties, including its shape, packing density, and melting point. This structural heterogeneity is not random; it is a highly regulated process that profoundly impacts LD biology. For instance, TAGs rich in unsaturated fatty acids, like oleic acid, tend to have lower melting points and form larger LDs, while those rich in saturated fatty acids, like stearic acid, can alter membrane fluidity and LD protein interactions.

Spotlight on 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS)

OOS is a structurally significant TAG containing a polyunsaturated fatty acid (Linoleic acid, 18:2), a monounsaturated fatty acid (Oleic acid, 18:1), and a saturated fatty acid (Stearic acid, 18:0) at the sn-1, sn-2, and sn-3 positions, respectively.

Table 1: Constituent Fatty Acids of OOS

| Fatty Acid | Chemical Formula | Type | Carbon Atoms | Double Bonds |

| Stearic Acid | C18H36O2 | Saturated | 18 | 0 |

| Oleic Acid | C18H34O2 | Monounsaturated | 18 | 1 (at C9) |

| Linoleic Acid | C18H32O2 | Polyunsaturated | 18 | 2 (at C9, C12) |

This specific arrangement is critical. The enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final step of TAG synthesis, exhibits substrate specificity. The presence of the unsaturated oleic acid at the sn-2 position is common in many metabolic pathways, while the distinct combination with linoleic and stearic acids suggests a tailored role in LD formation and function. The biophysical properties conferred by this unique combination of saturated, monounsaturated, and polyunsaturated fatty acids likely influence the initial budding of the LD from the endoplasmic reticulum (ER) and its subsequent growth and interaction with cytosolic proteins.

The Lifecycle of a Lipid Droplet

The formation of a lipid droplet is a multi-step process initiated in the ER membrane.

-

TAG Synthesis: Enzymes embedded in the ER membrane synthesize TAGs from fatty acids and glycerol precursors.

-

Lens Formation: The newly synthesized, hydrophobic TAGs accumulate between the leaflets of the ER bilayer, forming a "lens."

-

Budding: As more TAGs are synthesized, the lens grows and eventually buds off into the cytoplasm, enclosed by a monolayer of phospholipids and associated proteins derived from the outer leaflet of the ER.

-

Maturation and Growth: The nascent LD can grow by acquiring more TAGs, either through local synthesis on its surface or by fusing with other LDs.

The specific TAG species being synthesized, such as OOS, can influence the efficiency of each of these steps.

Part 2: The Enzymatic Machinery and Regulatory Pathways

The Kennedy Pathway: The Primary Route to TAG Synthesis

The de novo synthesis of TAGs predominantly occurs via the Kennedy pathway. Understanding this pathway is crucial to appreciate how a specific molecule like OOS is formed.

The synthesis of TAGs and phospholipids shares a common precursor, phosphatidate, and largely takes place in the ER.[1] The canonical Kennedy pathway involves four key enzymatic steps that sequentially build the TAG molecule.[1][2][3]

-

GPAT (Glycerol-3-phosphate acyltransferase): This enzyme catalyzes the first committed step, acylating glycerol-3-phosphate at the sn-1 position.[1] To begin the synthesis of OOS, a stearoyl-CoA would be added here.

-

AGPAT (1-Acylglycerol-3-phosphate acyltransferase): This enzyme adds a second fatty acid at the sn-2 position to form phosphatidic acid.[1] For OOS, an oleoyl-CoA is the substrate.

-

PAP (Phosphatidic acid phosphatase, e.g., Lipin): This enzyme removes the phosphate group from phosphatidic acid to yield diacylglycerol (DAG).[1] The resulting DAG is 1-stearoyl-2-oleoyl-glycerol.

-

DGAT (Diacylglycerol acyltransferase): This is the final and often rate-limiting step, where a third fatty acid is added to the DAG to form the TAG.[4][5] To complete the OOS molecule, a linoleoyl-CoA is used by DGAT.

The Critical Role of DGAT Isozymes

Two major DGAT isozymes, DGAT1 and DGAT2, catalyze the final step of TAG synthesis, but they have distinct roles and properties.[5]

-

DGAT1: Is primarily involved in packaging dietary fats in the intestine and is associated with the formation of smaller LDs.[6][7]

-

DGAT2: Is the dominant isozyme in the liver and adipose tissue and is often linked to the formation of larger LDs.[8] Its active site faces the cytoplasm, positioning it to facilitate the growth of nascent LDs.[6]

The formation of a specific TAG like OOS depends on the substrate availability (the specific acyl-CoAs) and the substrate preference of the DGAT isozyme.[9] Studies have shown that different DGATs have preferences for certain fatty acyl-CoAs, which is a key mechanism for controlling the final composition of the LD core.[4][9] The expression and activity of these enzymes are tightly regulated by nutritional status and hormonal signals, such as insulin.

Caption: The Kennedy Pathway for the synthesis of OOS.

Part 3: Methodologies for Studying OOS-Mediated LD Formation

To investigate the specific effects of OOS on LD biogenesis, a multi-faceted approach combining cell models, advanced imaging, and lipidomics is required.

Protocol: Cell Culture Model for LD Induction

This protocol describes how to induce LD formation in a relevant cell line by supplementation with the constituent fatty acids of OOS.

Objective: To create an in vitro system to study the formation of LDs enriched with specific fatty acids.

Materials:

-

Hepatoma cell line (e.g., Huh7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Stock solutions (100 mM in ethanol) of Stearic Acid, Oleic Acid, and Linoleic Acid

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate Huh7 cells in a 24-well plate (with glass coverslips for imaging) at a density that will result in 70-80% confluency on the day of the experiment.

-

Preparation of Fatty Acid-BSA Conjugates (24 hours prior to experiment):

-

Rationale: Fatty acids have low solubility in aqueous media and can be cytotoxic. Complexing them with BSA mimics their physiological transport by albumin in the blood and ensures efficient cellular uptake.

-

In a sterile tube, gently warm a 10% BSA solution in serum-free DMEM to 37°C.

-

In a separate tube, combine the fatty acid ethanol stocks to achieve the desired final molar ratio (e.g., 1:1:1 for Stearic:Oleic:Linoleic).

-

Slowly add the fatty acid mixture to the warm BSA solution while vortexing gently.

-

Incubate at 37°C for 1 hour to allow for complex formation. The final complexed fatty acid concentration should be 10X the desired final treatment concentration (e.g., 5 mM for a 500 µM final concentration).

-

-

Fatty Acid Treatment:

-

Aspirate the complete medium from the cells and wash once with warm PBS.

-

Add serum-free DMEM containing the fatty acid-BSA complex to the cells. A typical final concentration is 200-500 µM total fatty acids.

-

As a control, treat cells with BSA-complexed vehicle (ethanol) alone.

-

Incubate for 16-24 hours to allow for fatty acid uptake and incorporation into TAGs, leading to LD formation.

-

Protocol: Fluorescence Staining and Imaging of Lipid Droplets

Objective: To visualize and quantify changes in LD number and size following fatty acid treatment.

Materials:

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Hoechst 33342 stock solution (10 mg/mL in water)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

Procedure:

-

Fixation:

-

Remove the fatty acid-containing medium and wash cells twice with warm PBS.

-

Fix the cells by adding 4% PFA for 15 minutes at room temperature.

-

-

Staining:

-

Wash the cells three times with PBS.

-

Prepare a staining solution containing BODIPY 493/503 (final concentration 1 µg/mL) and Hoechst 33342 (final concentration 2 µg/mL) in PBS.

-

Rationale: BODIPY 493/503 is a lipophilic dye that partitions into the neutral lipid core of LDs, fluorescing brightly green. Hoechst is a nuclear counterstain (blue).

-

Incubate the cells with the staining solution for 20 minutes at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for DAPI (blue, for nuclei) and FITC (green, for BODIPY).

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of LDs per cell and the average LD size.

-

Self-Validation: The nuclear stain allows for accurate cell counting, ensuring that LD quantification is normalized to the number of cells in each field of view.

-

Table 2: Example Quantitative Data Presentation

| Treatment Group | Average LDs per Cell | Average LD Area (µm²) |

| Vehicle Control | 15 ± 3 | 0.8 ± 0.2 |

| OOS Precursors | 85 ± 12 | 2.5 ± 0.5 |

Protocol: Lipidomic Analysis by LC-MS/MS

Objective: To confirm the incorporation of the supplemented fatty acids into the TAG pool and specifically identify the OOS species.

Materials:

-

Treated cells from a 6-well plate

-

Methanol, Chloroform, Water (LC-MS grade)

-

Internal standards (e.g., deuterated TAG standards)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction (Folch Method):

-

Harvest cells by scraping into PBS and pelleting.

-

Add a 2:1 mixture of chloroform:methanol to the cell pellet. Add the internal standard.

-

Vortex vigorously and incubate on a shaker for 1 hour.

-

Add water to induce phase separation. Centrifuge to separate the lower organic phase (containing lipids) from the upper aqueous phase.

-

Carefully collect the lower organic phase.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Resuspend the lipid film in a suitable solvent for LC injection (e.g., 9:1 methanol:chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase chromatography column to separate the different lipid classes and TAG species.

-

The eluent is directed into a mass spectrometer operating in positive ion mode.

-

Rationale: The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact TAG molecules (MS1 scan). It will then fragment these molecules and measure the m/z of the fragments (MS2 scan). The specific fragmentation pattern allows for the unambiguous identification of the fatty acids and their positions.

-

OOS can be identified by its specific precursor ion mass and the characteristic fragment ions corresponding to the loss of its constituent fatty acids.

-

Caption: Integrated workflow for studying OOS and LD formation.

Part 4: Pathophysiological and Therapeutic Relevance

The composition of LDs is not merely an academic curiosity; it is deeply implicated in metabolic diseases. In non-alcoholic fatty liver disease (NAFLD), for example, the liver accumulates massive amounts of TAGs, leading to lipotoxicity, inflammation, and fibrosis. The specific TAG species that accumulate can influence disease progression. An imbalance between saturated and unsaturated fatty acids within LDs can induce ER stress and apoptosis.

Therefore, understanding how specific TAGs like OOS are synthesized and how they contribute to LD dynamics provides a potential avenue for therapeutic intervention. Inhibitors of key enzymes in the Kennedy pathway, particularly DGAT1 and DGAT2, are being actively investigated for the treatment of metabolic disorders. By precisely targeting the enzymes responsible for producing the most lipotoxic TAG species, it may be possible to remodel the lipidome of cellular LDs, shifting it towards a less harmful composition and thereby mitigating disease progression.

Part 5: Conclusion

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol represents a microcosm of the complexity and specificity inherent in lipid metabolism. Its unique structure, a product of the highly regulated Kennedy pathway, likely imparts specific biophysical properties that influence the entire lifecycle of the lipid droplet. By employing a combination of targeted cell culture models, high-resolution imaging, and precise lipidomic analysis, researchers can dissect the exact contribution of OOS to LD biogenesis. This knowledge is not only fundamental to cell biology but also holds significant promise for the development of next-generation therapeutics aimed at correcting the dysregulated lipid metabolism that underpins many common and serious human diseases.

References

-

Title: Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina Source: SpringerLink URL: [Link]

-

Title: Triglyceride Synthesis and Its Role in Metabolism Source: The Medical Biochemistry Page URL: [Link]

-

Title: Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat Source: PubMed Central (PMC) URL: [Link]

-

Title: DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes Source: Journal of Lipid Research URL: [Link]

-

Title: 21.2: Biosynthesis of Triacylglycerols Source: Biology LibreTexts URL: [Link]

-

Title: The Kennedy pathway of TAG biosynthesis. Source: ResearchGate URL: [Link]

-

Title: DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants Source: Journal of the American Society of Nephrology URL: [Link]

-

Title: The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis Source: PubMed Central (PMC) URL: [Link]

-

Title: Interference with DGAT Gene Inhibited TAG Accumulation and Lipid Droplet Synthesis in Bovine Preadipocytes Source: MDPI URL: [Link]

-

Title: DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy Source: PubMed Central (PMC) URL: [Link]

-

Title: Fatty acid biosynthesis and Kennedy pathway for triacylglycerol... Source: ResearchGate URL: [Link]

-

Title: thraustochytrid diacylglycerol acyltransferase 2 with broad substrate specificity strongly increases oleic acid content in engineered Arabidopsis thaliana seeds Source: Oxford Academic URL: [Link]

-

Title: Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 Source: PubMed URL: [Link]

-

Title: Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions Source: PubMed URL: [Link]

-

Title: Diglyceride acyltransferase Source: Wikipedia URL: [Link]

Sources

- 1. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

This guide provides a comprehensive overview of the physical and chemical properties of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS), a mixed-acid triglyceride of significant interest in pharmaceutical and cosmetic formulations.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization and stability.

Chemical Identity and Molecular Structure

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a triacylglycerol composed of a glycerol backbone esterified with three different fatty acids: linoleic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[2][3] The "rac-" prefix indicates a racemic mixture of the stereoisomers.

Synonyms: OOS, 1-Stearin-2-Olein-3-Linolein, TG(18:2/18:1/18:0)[2]

Molecular Formula: C₅₇H₁₀₄O₆[4][5]

Molecular Weight: 885.43 g/mol [4][5]

IUPAC Name: [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate[4]

The presence of both saturated (stearic) and unsaturated (oleic, linoleic) fatty acids imparts unique physicochemical properties to the molecule, influencing its physical state, solubility, and reactivity.

Physical Properties

The physical properties of mixed-acid triglycerides like OOS are complex and influenced by the arrangement of the fatty acid chains and the potential for polymorphism.[6]

| Property | Value | Source |

| Molecular Weight | 885.43 g/mol | [4][5] |

| Molecular Formula | C₅₇H₁₀₄O₆ | [4][5] |

| Density | 0.9044 g/cm³ | [7] |

| Refractive Index | 1.4661 at 589nm | [7] |

| Melting Point | Not available; influenced by polymorphism | |

| Boiling Point | Not available |

Solubility Profile

The solubility of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is characteristic of a large, nonpolar lipid molecule.

| Solvent | Solubility |

| Chloroform | Slightly soluble[2] |

| DMF | 10 mg/ml[2] |

| Ethanol | 10 mg/ml[2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml[2] |

Chemical Properties and Stability

The chemical reactivity of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is primarily dictated by the ester linkages and the double bonds in the oleic and linoleic acid chains.

Hydrolytic Stability: The ester bonds are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (lipases).[9] This degradation pathway yields glycerol and the constituent free fatty acids. In alkaline conditions, this process is known as saponification.[1]

Oxidative Stability: The double bonds in the oleic (one double bond) and linoleic (two double bonds) acid moieties are prone to oxidation.[10] This process, often initiated by exposure to air, light, or heat, can lead to the formation of hydroperoxides, which can further break down into smaller, volatile compounds like aldehydes and ketones, resulting in rancidity.[10] The presence of antioxidants can mitigate this degradation pathway.

Hydrogenation: The double bonds in the unsaturated fatty acid chains can be reduced to single bonds through catalytic hydrogenation.[10] This process would convert the oleoyl and linoleoyl residues to stearoyl residues, increasing the saturation and melting point of the triglyceride.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a powerful technique for separating triglycerides based on their polarity and hydrophobicity.[7] The separation is influenced by both the chain length and the degree of unsaturation of the fatty acid constituents.[10]

Workflow for HPLC Analysis of OOS:

Caption: Workflow for the HPLC analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation:

-

Accurately weigh and dissolve the 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol sample in a suitable solvent mixture, such as acetonitrile/isopropanol.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.2 µm PTFE syringe filter to remove any particulates.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.

-

-

Data Analysis:

-

Identify the peak corresponding to OOS based on retention time.

-

Integrate the peak area for quantification.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Principle: DSC is used to study the thermal transitions of a material, such as melting and crystallization.[4][9] It provides information on the onset temperature, peak temperature, and enthalpy of these transitions, which is crucial for understanding the polymorphic behavior of triglycerides.[6]

Workflow for DSC Analysis of OOS:

Caption: Workflow for the DSC analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol.

Experimental Protocol for DSC Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Subject the sample to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 5-10 °C/min) to study melting and crystallization behavior.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events.

-

Calculate the enthalpy of these transitions from the peak areas.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight and elucidate the structure of molecules. When coupled with HPLC, it provides a powerful tool for the identification and quantification of triglycerides.

Expected Mass Spectral Data for OOS:

Tandem MS (MS/MS) can be used to fragment the parent ion and identify the individual fatty acid constituents based on their characteristic neutral losses.

Applications in Research and Development

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a valuable tool in various research and development applications:

-

Drug Delivery: Its properties make it a suitable component for lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for the encapsulation and delivery of poorly water-soluble drugs.[11]

-

Cosmetic and Pharmaceutical Formulations: It can be used as an emollient and skin conditioning agent in creams and lotions.[1]

-

Metabolic Research: It serves as a model compound for studying lipid metabolism and the activity of lipolytic enzymes.[1]

Storage and Handling

For long-term stability, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol should be stored as a powder at -20°C for up to three years.[12] If in a solvent, it should be stored at -80°C for up to one year.[12]

References

-

11.4: Oxidation and Reduction Reactions of Triglycerides. Chemistry LibreTexts. Available from: [Link]

-

Metabolism (degradation) of triacylglycerols and fatty acids. Available from: [Link]

-

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | C57H104O6 | CID 25241521. PubChem. Available from: [Link]

-

Phase behavior in binary mixtures of mixed-acid tri-saturated TAGs. ResearchGate. Available from: [Link]

-

Triacylglycerol and Fatty Acid Degradation. ResearchGate. Available from: [Link]

-

Fatty Acid Degradation. Available from: [Link]

-

1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Cambridge Bioscience. Available from: [Link]

-

Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions. MDPI. Available from: [Link]

-

Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. NIH. Available from: [Link]

-

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. MySkinRecipes. Available from: [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, 2190-14-9 | BroadPharm [broadpharm.com]

- 4. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]

An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in Metabolic Research

Introduction: The Significance of Triacylglycerol Regioisomers in Metabolic Research

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes and constitute the major component of dietary fats.[1] Beyond their role as simple energy reservoirs, the specific molecular structure of individual TAG species is emerging as a critical determinant of their metabolic fate and signaling functions. The constituent fatty acids and their precise positioning on the glycerol backbone (regioisomerism) dictate their interaction with lipases, their incorporation into lipoproteins, and their ultimate impact on cellular processes.[2] This guide focuses on a specific mixed-acid triacylglycerol, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS), as a model to explore the intricate relationship between TAG structure and metabolic function. OOS, with its defined composition of linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0) at the sn-1, sn-2, and sn-3 positions, respectively, serves as a valuable tool for researchers in metabolism, nutrition, and drug development.[3] Understanding the metabolic journey of such a specific molecule provides insights into lipid droplet formation, insulin sensitivity, and the pathophysiology of metabolic diseases.[4]

Biochemical Properties and Endogenous Metabolism of OOS

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a complex lipid with a molecular weight of 885.43 g/mol and a formula of C57H104O6.[5] Its structure, comprising a saturated, a monounsaturated, and a polyunsaturated fatty acid, makes it representative of the diverse TAGs found in many natural food sources. The metabolic processing of OOS begins with its digestion and absorption in the gastrointestinal tract.

Enzymatic Hydrolysis and Absorption

The breakdown of dietary TAGs is initiated by lingual and gastric lipases, but the majority of hydrolysis occurs in the small intestine, mediated by pancreatic lipase. Pancreatic lipase is sn-1,3 specific, meaning it preferentially cleaves the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.[2][6] In the case of OOS, this would release linoleic acid (from sn-1) and stearic acid (from sn-3), leaving 2-oleoyl-glycerol (a monoacylglycerol).

The resulting free fatty acids and monoacylglycerol are then absorbed by enterocytes. Inside the intestinal cells, these components are re-esterified back into triacylglycerols before being packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. The specific structure of the re-esterified TAGs can differ from the dietary TAGs, a process that is of significant research interest.

Cellular Uptake and Storage

Once in circulation, the TAGs within chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in capillaries of tissues like adipose tissue and muscle.[7] This releases fatty acids for uptake by these tissues. Inside the cells, the fatty acids can be used for energy production via β-oxidation or re-esterified into TAGs for storage in lipid droplets. OOS has been shown to promote the formation of these lipid droplets, which are now recognized as dynamic organelles involved in regulating cellular lipid homeostasis.[3][4]

Experimental Protocols for the Study of OOS in Metabolic Research

A robust investigation into the metabolic role of OOS requires a multi-faceted experimental approach, from its precise quantification in biological matrices to its application in cellular and whole-organism models.

Protocol 1: Extraction of Triacylglycerols from Biological Samples

The accurate analysis of OOS begins with its efficient extraction from the biological matrix while minimizing degradation. The Folch method and its variations are widely used for this purpose.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate, plasma)

-

Ice-cold phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac)

Step-by-Step Methodology:

-

Sample Preparation:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in a small volume of PBS.

-

For tissue samples, weigh the frozen tissue and homogenize in an appropriate buffer on ice.

-

For plasma samples, use a defined volume directly.

-

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 volumes of solvent to 1 volume of aqueous sample.

-

Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.

-

Storage: The dried lipid extract can be stored at -80°C until analysis. For analysis, reconstitute the lipid extract in an appropriate solvent, such as a mixture of isopropanol and hexane.

Protocol 2: Quantification of OOS using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual TAG species like OOS.[3][8]

Instrumentation and Parameters:

| Parameter | Specification |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | A time-gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) to elute the hydrophobic TAGs. |

| Flow Rate | 0.2-0.4 mL/min |

| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion scans and product ion scans for structural confirmation. |

| Precursor Ion | The [M+NH4]+ adduct of OOS (m/z 902.8) is commonly used for ESI. |

| Product Ions | Characteristic fragment ions resulting from the neutral loss of one of the fatty acid chains. For OOS, these would correspond to the loss of linoleic, oleic, or stearic acid. |

Method Validation: A robust LC-MS/MS method for OOS quantification requires thorough validation.[9][10][11] Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards of known OOS concentrations.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations within the linear range.

-

Selectivity: Ensured by the absence of interfering peaks at the retention time of OOS in blank samples.

-

Matrix Effect: Evaluated by comparing the response of OOS in the presence and absence of the biological matrix.

-

Recovery: Determined by spiking a known amount of OOS into a blank matrix and measuring the amount recovered after extraction.

Protocol 3: In Vitro Lipase Activity Assay

To investigate the susceptibility of OOS to hydrolysis by specific lipases, an in vitro assay can be performed.[7][12][13]

Materials:

-

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS)

-

Purified lipase (e.g., pancreatic lipase, lipoprotein lipase)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)

-

Bile salts (e.g., sodium taurocholate) to emulsify the substrate

-

Calcium chloride (a cofactor for some lipases)

-

A method to quantify the released free fatty acids (e.g., a colorimetric or fluorometric kit, or titration)

Step-by-Step Methodology:

-

Substrate Preparation: Emulsify the OOS substrate in the assay buffer containing bile salts by sonication or vigorous vortexing.

-

Reaction Initiation: Add the purified lipase to the emulsified substrate to start the reaction. Include a control with no enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., a mixture of chloroform, methanol, and heptane).

-

Quantification of Released Fatty Acids: Quantify the amount of free fatty acids in the reaction mixture using a commercially available kit or by titration with a standardized NaOH solution.

-

Data Analysis: Calculate the lipase activity as the amount of fatty acid released per unit time per amount of enzyme.

Protocol 4: In Vitro Cell-Based Assays

Studying the effect of OOS on cellular processes like lipid droplet formation can be achieved using cultured cells.

Lipid Droplet Formation Assay: [14][15][16][17]

Materials:

-

Relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes)

-

Cell culture medium

-

OOS complexed with bovine serum albumin (BSA) to facilitate its delivery to cells

-

Fluorescent dye for lipid droplets (e.g., Nile Red, BODIPY 493/503, or LD540)

-

Fluorescence microscope or a plate reader with fluorescence capabilities

Step-by-Step Methodology:

-

Cell Culture: Culture the cells to the desired confluency in multi-well plates.

-

Treatment: Treat the cells with the OOS-BSA complex at various concentrations for a specified duration (e.g., 12-48 hours). Include a BSA-only control.

-

Staining: After treatment, wash the cells with PBS and stain with the lipid droplet-specific fluorescent dye according to the manufacturer's instructions.

-

Imaging and Quantification: Visualize the lipid droplets using a fluorescence microscope. The number and size of the lipid droplets can be quantified using image analysis software. Alternatively, the total fluorescence intensity can be measured using a fluorescence plate reader for a high-throughput assessment.

Protocol 5: In Vivo Studies in Animal Models

Animal models, particularly mice, are invaluable for understanding the systemic metabolic effects of dietary fats like OOS.[5][18][19][20]

High-Fat Diet Formulation: To study the long-term effects of OOS, a custom high-fat diet can be formulated where a significant portion of the fat content is derived from OOS. It is crucial to have a control diet that is matched in macronutrient composition but contains a different fat source.

Stable Isotope Tracing: To trace the metabolic fate of OOS in vivo, isotopically labeled OOS can be synthesized and administered to animals.[21][22][23][24][25] For example, one of the fatty acid moieties can be replaced with its 13C-labeled counterpart.

Experimental Workflow:

-

Dietary Intervention: Acclimatize the animals to the control diet before randomizing them into groups that will receive either the control or the OOS-enriched high-fat diet.

-

Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including body weight, food intake, glucose tolerance, and insulin sensitivity.

-

Stable Isotope Tracer Study: Administer the isotopically labeled OOS to a subset of animals. Collect blood samples at various time points to track the appearance of the label in plasma lipids. At the end of the study, collect tissues of interest (e.g., liver, adipose tissue, muscle) to determine the incorporation of the label into tissue lipid pools.

-

Sample Analysis: Analyze the isotopic enrichment in different lipid fractions using LC-MS/MS. This will provide quantitative data on the absorption, transport, and tissue-specific uptake and metabolism of OOS.

Data Visualization and Interpretation

Visualizing complex metabolic pathways and experimental workflows is essential for a clear understanding of the data and the underlying biological processes.

Diagram 1: Metabolic Pathway of OOS

Caption: Metabolic fate of dietary 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS).

Diagram 2: Experimental Workflow for In Vivo Stable Isotope Tracing

Caption: Workflow for in vivo stable isotope tracing of OOS metabolism.

Conclusion: The Future of Specific Triacylglycerol Research

The study of specific triacylglycerol regioisomers, exemplified by 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, is a rapidly advancing field that holds immense promise for understanding the nuances of metabolic health and disease. As analytical technologies continue to improve in sensitivity and resolution, researchers will be able to dissect the metabolic pathways of individual TAG species with unprecedented detail. This knowledge will be instrumental in designing novel nutritional interventions and therapeutic strategies to combat metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.

References

-

Destaillats, F., Angers, P., Wolff, R.L., & Arul, J. (2001). Regiospecific analysis of conifer seed triacylglycerols by gas-liquid chromatography with particular emphasis on Δ5-olefinic acids. Lipids, 36(11), 1247–1254. (URL: [Link])

-

Foglia, T.A., Conkerton, E.J., & Sonnet, P.E. (1995). Regioselective analysis of triacylglycerols by lipase hydrolysis. Journal of the American Oil Chemists' Society, 72(11), 1275-1279. (URL: [Link])

-

Holcapek, M., Jandera, P., Fischer, J., & Prokes, B. (1999). Regiospecific analysis of triacylglycerols using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 858(1), 13-31. (URL: [Link])

-

Kuksis, A. (2003). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 8(5), 435-456. (URL: [Link])

-

López-López, A., Castellote-Bargalló, A. I., & Campoy-Folgoso, C. (2001). A fluorescence-based assay for characterization and quantification of lipid droplet formation in human intestinal organoids. Journal of Visualized Experiments, (152), e60150. (URL: [Link])

-

Masuda, T., Kawada, T., & Imai, H. (2021). Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration. Molecules, 26(4), 1145. (URL: [Link])

-

Park, J. E., Kim, J. H., & Shim, S. M. (2016). Optimization and validation of HRLC-MS method to identify and quantify triacylglycerol molecular species in human milk. Analytical Methods, 8(3), 549-557. (URL: [Link])

-

Patil, F., Fievez, V., & De Neve, J. (2012). Enzymatic synthesis of structured lipids. Current Opinion in Biotechnology, 23(2), 245-251. (URL: [Link])

-

Peng, C., Liu, W., & Wang, X. (2017). Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils. Journal of the American Oil Chemists' Society, 94(1), 129-137. (URL: [Link])

-

Shim, S. M., Park, J. E., & Kim, J. H. (2015). Optimization and validation of HRLC-MS method to identify and quantify triacylglycerol molecular species in human milk. Food Chemistry, 185, 246-253. (URL: [Link])

-

Thermo Fisher Scientific. (n.d.). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. (URL: [Link])

-

van der Meij, B. S., & Wierts, R. (2017). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Comprehensive Reviews in Food Science and Food Safety, 16(5), 1016-1038. (URL: [Link])

-

van der Meer, J. R. (2014). Determination of lipase activity. Microbiology. (URL: [Link])

-

Wolinski, H., & Kohlwein, S. D. (2008). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current Protocols in Cell Biology, Chapter 4, Unit 4.23. (URL: [Link])

-

Xie, D., Shu, X., & Lan, K. (2020). In vitro lipase assay protocol using specific triacylglycerol substrate. JoVE (Journal of Visualized Experiments), (158), e61025. (URL: [Link])

-

Zechner, R., & Madeo, F. (2009). A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids. Journal of Visualized Experiments, (31), e1414. (URL: [Link])

-

Zhang, H., & Ye, C. (2012). A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids. Journal of Visualized Experiments, (68), e4286. (URL: [Link])

-

Fabritius, M., & Yang, B. (2023). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Mass Spectrometry Reviews, e21833. (URL: [Link])

-

Foglia, T. A., Conkerton, E. J., & Sonnet, P. E. (1995). Regioselective analysis of triacylglycerols by lipase hydrolysis. Journal of the American Oil Chemists' Society, 72(11), 1275–1279. (URL: [Link])

-

M'Bra, P. E. H., et al. (2026). Medium-chain triglycerides improve cognition and systemic metabolism in mouse models of Alzheimer's disease. Brain, 149, 105–122. (URL: [Link])

-

Butovich, I. A. (2018). Probing dietary triacylglycerol metabolism and meibogenesis in mice: A stable isotope-labeled tracer liquid chromatography–tandem mass spectrometry study. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1221–1234. (URL: [Link])

-

Microbe Notes. (2023). Lipid Hydrolysis Test (Lipase Test)- Principle, Procedure, Results. (URL: [Link])

-

ResearchGate. (n.d.). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. (URL: [Link])

-

Mendoza, L. D., et al. (2012). Development of a high-throughput assay for measuring lipase activity using natural triacylglycerols coated on microtiter plates. Analytical Biochemistry, 428(1), 58–64. (URL: [Link])

-

Gnad, F., et al. (2019). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Analytical Chemistry, 91(15), 10148–10156. (URL: [Link])

-

SciSpace. (2024). FORMULATION AND NUTRITIONAL EVALUATION OF HIGH-FAT DIET FEED FOR FATTY LIVER INDUCEMENT IN RODENT MODELS. (URL: [Link])

-

Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. (URL: [Link])

-

PubChem. (n.d.). 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. (URL: [Link])

-

Research Diets, Inc. (n.d.). High Fat Diets for Diet-Induced Obesity Models. (URL: [Link])

-

Mittendorfer, B., & Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(1), 1–13. (URL: [Link])

-

ResearchGate. (2025). How to prepare different lipid conditions for cell culture experiments?. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of an In Vivo Hepatic Triacylglycerol Production Method in the Setting of a High-Fat Diet in Mice [mdpi.com]

- 6. Stereospecific Analysis of Fatty Acids in Triacylglycerols of Several Edible Oils with Pancreatic Lipase Hydrolysis [spkx.net.cn]

- 7. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Optimization and validation of HRLC-MS method to identify and quantify triacylglycerol molecular species in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. scispace.com [scispace.com]

- 20. eptrading.co.jp [eptrading.co.jp]

- 21. Probing dietary triacylglycerol metabolism and meibogenesis in mice: A stable isotope-labeled tracer liquid chromatography–tandem mass spectrometry study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. isotope.com [isotope.com]

- 24. ukisotope.com [ukisotope.com]

- 25. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Nomenclature of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

Abstract

The precise identification and nomenclature of complex lipids are fundamental to research in lipidomics, drug development, and food science. Triacylglycerols (TAGs), particularly mixed-acid species, present a significant nomenclature challenge due to the potential for numerous positional isomers. This technical guide provides an in-depth exploration of the synonyms, abbreviations, and systematic naming conventions for the specific triacylglycerol, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. By synthesizing information from authoritative bodies like IUPAC and leading lipidomics databases, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate and apply lipid nomenclature with accuracy and confidence. Furthermore, it outlines a standard analytical workflow for the unambiguous identification of such isomers, ensuring experimental data is correctly contextualized.

Introduction: The Challenge of Naming Complex Triacylglycerols

Triacylglycerols (TAGs), also known as triglycerides, are esters derived from a glycerol backbone and three fatty acids.[1][2][3] They are the primary components of vegetable oils and animal fats.[1] While the naming of simple TAGs (containing only one type of fatty acid) is straightforward, the nomenclature of mixed-acid TAGs, where two or three different fatty acids are present, is considerably more complex. This complexity arises from the specific position (sn-1, sn-2, or sn-3) each fatty acid occupies on the glycerol backbone, leading to multiple positional isomers that may possess distinct physical properties and metabolic fates.

The molecule 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a mixed-acid TAG of significant interest. Accurate communication about this and similar molecules is critical, as ambiguity in nomenclature can lead to misinterpretation of research findings. This guide will deconstruct the systematic name and explore the various synonyms and shorthand notations used in scientific literature.

Deconstructing the Systematic Name

The name "1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol" is based on the stereospecific numbering (sn) system recommended by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB).[4][5] This system provides an unambiguous way to describe the stereochemistry of glycerol derivatives.[5][6]

Let's break down each component:

-

Glycerol: The three-carbon backbone of the molecule.

-

1-, 2-, 3-: These numbers refer to the carbon atoms of the glycerol backbone, indicating the specific position of attachment for each fatty acid.[7][8] The numbering is "stereospecific" (sn).

-

-oyl: This suffix replaces the "-oic acid" of the parent fatty acid to denote that it is an acyl group esterified to the glycerol backbone.[7][8]

-

Linoleoyl: Derived from linoleic acid (18 carbons, 2 double bonds; 18:2).

-

Oleoyl: Derived from oleic acid (18 carbons, 1 double bond; 18:1).

-

Stearoyl: Derived from stearic acid (18 carbons, 0 double bonds; 18:0).

-

-

rac-: The prefix rac- stands for racemate, indicating that the substance is a 1:1 mixture of the named stereoisomer (1-Linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol) and its enantiomer (3-Linoleoyl-2-oleoyl-1-stearoyl-sn-glycerol).

The diagram below illustrates the fundamental structure and the origin of its systematic name.

Caption: Breakdown of the systematic name into its core components.

Synonyms and Shorthand Notations in Literature

In practice, the full systematic name is often cumbersome. Consequently, a variety of synonyms and shorthand notations have been adopted in scientific literature, databases, and commercial catalogs. Understanding these alternatives is crucial for comprehensive literature searches and clear communication.

Common and Semi-Systematic Names

These names often replace the "-oyl" suffix with "-in" and may list the fatty acids in different orders. While less precise than the IUPAC name, they are frequently encountered.

It is important to note that the order of fatty acids in these common names can be ambiguous. For example, "1-Stearin-2-Olein-3-Linolein" refers to a different positional isomer (1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol) than the topic molecule.[10][11]

Lipidomics Shorthand Notation

Lipidomics researchers heavily rely on shorthand notations for high-throughput data analysis. The LIPID MAPS consortium has established a widely adopted system.[4][12][13]

-

TG(18:2/18:1/18:0): This is a highly informative and common notation.[14]

-

TG 18:0_18:1_18:2: An alternative format where underscores separate the fatty acyl chains.[9] This notation is also used by LIPID MAPS.[13]

-

TG(54:3): This notation provides the total number of carbons and double bonds in the fatty acyl chains but does not specify the individual fatty acids or their positions.[15] It is therefore an ambiguous representation that would include numerous isomers.

IUPAC Name Variations

PubChem lists a fully systematic IUPAC name that describes the entire ester structure in a single string:

-

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate [9]

This format precisely defines the chemical structure, including the stereochemistry of the double bonds (Z for cis), but is rarely used in general scientific discourse due to its complexity.

Summary Table of Nomenclature

| Nomenclature Type | Example(s) | Level of Detail | Common Use Case |

| Full Systematic | 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | High (Positional, Stereochem) | Chemical Catalogs, Formal Publications |

| IUPAC Ester Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate[9] | Very High (Inc. double bond geometry) | Chemical Databases (e.g., PubChem) |

| Common Name | Glycerol 1-linolate 2-oleate 3-stearate[9] | Medium (Positional, Ambiguous) | Older Literature, General Texts |

| Shorthand (LIPID MAPS) | TG(18:2/18:1/18:0) | High (Positional, No Stereochem) | Lipidomics, Mass Spectrometry Data |

| Shorthand (Total Comp.) | TG(54:3)[15] | Low (Aggregate only) | Initial MS screening |

Analytical Methodology for Isomer-Specific Identification

Distinguishing between positional isomers of TAGs is a non-trivial analytical challenge that cannot be resolved by mass-to-charge ratio alone.[16] Unambiguous identification requires specialized chromatographic and mass spectrometric techniques.

Experimental Protocol: LC-MS/MS for TAG Regioisomer Analysis

This protocol outlines a standard workflow for the separation and identification of TAG positional isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To confirm the fatty acid composition and their specific positions on the glycerol backbone of a mixed-acid TAG.

1. Sample Preparation:

- Dissolve the lipid standard or extracted lipid sample in an appropriate organic solvent mixture (e.g., 9:1 Methanol:Chloroform or Isopropanol).

- Perform serial dilutions to achieve a final concentration suitable for LC-MS analysis (typically in the µg/mL to ng/mL range).

- Spike with an internal standard if quantitative analysis is required.

2. Chromatographic Separation (HPLC/UPLC):

- Column: Use a Reverse-Phase (RP) C18 or C30 column. C30 columns offer enhanced separation for isomeric lipids.

- Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like 10 mM ammonium formate to promote ionization.

- Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

- Gradient: Run a shallow gradient from a lower percentage of Mobile Phase B to a higher percentage over 20-40 minutes. This separates lipids based on their hydrophobicity and can resolve some positional isomers.[17]

- Rationale: The differential retention times of TAG isomers in reverse-phase chromatography provide the first dimension of separation, reducing the complexity of the mixture entering the mass spectrometer.[16]

3. Mass Spectrometric Analysis (MS/MS):

- Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for TAGs as it can yield informative fragmentation.[17]

- MS1 Scan: Acquire a full scan to identify the precursor ion's mass-to-charge ratio (m/z). For our target molecule (C₅₇H₁₀₄O₆), the [M+NH₄]⁺ adduct would be approximately m/z 902.8.

- MS2 Fragmentation (CID): Select the precursor ion of interest and subject it to Collision-Induced Dissociation (CID).

- Fragmentation Analysis: The key to positional isomer identification lies in the relative abundance of the resulting fragment ions.[17][18]

- The fatty acid at the sn-2 position is preferentially retained on the diacylglycerol-like fragment ion.[17]

- Conversely, fatty acids at the sn-1 and sn-3 positions are more readily lost as neutral molecules.

- For 1-Linoleoyl(1)-2-oleoyl(2)-3-stearoyl(3)-glycerol, fragmentation will show a more abundant loss of linoleic acid and stearic acid compared to the loss of oleic acid. The resulting diacylglycerol-like fragments will help confirm the positions.

The workflow for this analytical process is visualized below.

Caption: Experimental workflow for TAG positional isomer analysis.

Conclusion

The accurate naming of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is essential for scientific precision. While the full IUPAC name provides the highest level of detail, shorthand notations such as TG(18:2/18:1/18:0) offer a practical and informative alternative for the research community. Scientists must be aware of the various synonyms to perform robust literature searches and must recognize the limitations of less specific notations like TG(54:3). The use of advanced analytical techniques, particularly LC-MS/MS, is indispensable for the empirical validation of a TAG's structure, ensuring that the nomenclature used accurately reflects the molecule being studied. Adherence to standardized nomenclature and rigorous analytical verification are cornerstones of scientific integrity in the field of lipid research.

References

-

Fauconnot, L., Hau, J., & Aeschlimann, J. M. (2004). Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(2), 218-224. Available at: [Link]

-

IUPAC. (n.d.). Lipids. IUPAC Nomenclature of Organic Chemistry. Available at: [Link]

-

LIPID MAPS. (n.d.). Lipid Nomenclature. LIPID MAPS Lipidomics Gateway. Available at: [Link]

-

IUPAC-IUB Commission on Biochemical Nomenclature. (1977). Nomenclature of Lipids (Recommendations 1976). European Journal of Biochemistry, 79(1), 11-21. Available at: [Link]

-

Moss, G. P. (Ed.). (1992). Nomenclature of Lipids. IUPAC-IUB Commission on Biochemical Nomenclature (CBN). Available at: [Link]

-

Herrera, L. C., et al. (2023). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Food Chemistry, 404, 134698. Available at: [Link]

-

Hartler, J., et al. (2017). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Journal of Chromatography B, 1061-1062, 235-243. Available at: [Link]

-

IUPAC-IUB Commission on Biochemical Nomenclature. (1970). The Nomenclature of Lipids. SkinIdent. Available at: [Link]

-

Simons, C. (2020). Naming Triglycerides. Food Science Toolbox. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25241521, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. PubChem. Available at: [Link]

-

Asai, S., et al. (2012). Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1742. Available at: [Link]

-

Liebisch, G., et al. (2020). Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Journal of Lipid Research, 61(12), 1539-1555. Available at: [Link]

-

Vrkoslav, V., et al. (2023). Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization. Molecules, 28(5), 2351. Available at: [Link]

-

Cambridge Bioscience. (n.d.). 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Product Page. Available at: [Link]

-

National Lipid Association. (n.d.). Triglycerides. NLA University. Available at: [Link]

-

Liebisch, G., et al. (2020). Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Journal of Lipid Research, 61(12), 1539-1555. Available at: [Link]

-

Pixorize. (n.d.). Triacylglycerols Mnemonic for MCAT. Pixorize. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, October 26). How to name and draw triglycerides. YouTube. Available at: [Link]

-

LIPID MAPS. (n.d.). Recommendations and tools: classification, nomenclature and structure drawing. LIPID MAPS Lipidomics Gateway. Available at: [Link]

Sources

- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipid.org [lipid.org]

- 3. Triacylglycerols Mnemonic for MCAT [pixorize.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. lipid nomenclature [iupac.qmul.ac.uk]

- 6. Lipid nomenclature Lip-1 & Lip-2 [iupac.qmul.ac.uk]

- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. babraham.ac.uk [babraham.ac.uk]

- 14. caymanchem.com [caymanchem.com]

- 15. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digital.csic.es [digital.csic.es]

The Occurrence and Analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in Natural Sources: A Technical Guide

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and analytical methodologies for the specific triacylglycerol (TAG), 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS). This document is intended for researchers, scientists, and professionals in the fields of lipidomics, food science, and drug development who require a comprehensive understanding of this particular TAG isomer.

Introduction: The Intricacies of Triacylglycerol Isomers

Triacylglycerols are the primary components of natural fats and oils, comprising a glycerol backbone esterified with three fatty acids. The specific fatty acids and their positional distribution on the glycerol backbone give rise to a vast number of TAG isomers, each with unique physicochemical and biological properties. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS) is a mixed-acid TAG containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0). Understanding the natural distribution of such specific TAGs is crucial for various applications, from assessing the authenticity of food products to developing structured lipids with desired functionalities.

While the analysis of the overall fatty acid composition of a fat or oil is routine, the determination of the exact positional isomers of TAGs presents a significant analytical challenge. This guide will delve into the known natural occurrences of LOS and its isomers, the biochemical pathways leading to their formation, and the advanced analytical techniques required for their unambiguous identification and quantification.

I. Natural Sources of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS) and Its Isomers

The presence and concentration of specific TAGs are characteristic of the biological origin of a fat or oil. While precise quantitative data for 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is not extensively reported in publicly available literature, the presence of its isomers, 1-stearoyl-2-linoleoyl-3-oleoyl-rac-glycerol (SLO) and 1-stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL), has been identified in a variety of natural sources. The distribution of these isomers provides strong evidence for the likely, albeit potentially minor, presence of LOS in these sources.

A. Plant-Based Oils

Vegetable oils are a rich source of diverse TAGs. The composition is influenced by the plant species, growing conditions, and processing methods.

-

Sunflower Oil (Helianthus annuus): One of the few sources where 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol has been directly identified as a component.[1] The TAG profile of sunflower oil is typically rich in linoleic and oleic acids, with stearic acid being a minor component.[2] The specific concentration of LOS can vary depending on the sunflower variety (e.g., high-oleic, high-linoleic).

-

Cocoa Butter (Theobroma cacao): A unique vegetable fat that is solid at room temperature due to its high content of saturated fatty acids, primarily palmitic and stearic acids, flanking a central oleic acid. The predominant TAGs are 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS).[3] While LOS is not a major component, the presence of its constituent fatty acids suggests it may be present in trace amounts.

-

Shea Butter (Vitellaria paradoxa): Characterized by a high content of stearic and oleic acids.[4] Its complex TAG profile makes it a potential source of various stearoyl- and oleoyl-containing TAGs, including isomers of LOS.

-

Other Vegetable Oils: Isomers of LOS have also been reported in peanut oil (Arachis hypogaea), soybean oil (Glycine max), poppy seed oil (Papaver somniferum), maize (corn) oil (Zea mays), and evening primrose oil (Oenothera biennis).[5][6]

B. Animal Fats

The TAG composition of animal fats is influenced by the animal's diet and genetics.

-

Ostrich and Emu Oils: The positional isomer 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL) has been identified in the oils from these ratites.[5] This suggests that other isomers, including LOS, could also be present.

-

Lard and Tallow: These animal fats are primarily composed of palmitic, stearic, and oleic acids.[4] A study on the triacylglycerol composition of lard and beef tallow in the context of dietary studies did not specifically quantify LOS but highlighted the presence of various TAGs containing these fatty acids.[7]

Table 1: Summary of Potential Natural Sources of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS) and Its Isomers

| Source | Type | Isomer(s) Identified/Potential Presence |

| Sunflower Oil | Vegetable Oil | LOS, SLO, SOL |

| Cocoa Butter | Vegetable Fat | Potential for trace amounts |

| Shea Butter | Vegetable Fat | Potential for trace amounts |

| Peanut Oil | Vegetable Oil | SLO, SOL |

| Soybean Oil | Vegetable Oil | SLO, SOL |

| Poppy Seed Oil | Vegetable Oil | SLO |

| Maize (Corn) Oil | Vegetable Oil | SLO |

| Evening Primrose Oil | Vegetable Oil | SLO |

| Ostrich Oil | Animal Fat | SOL |

| Emu Oil | Animal Fat | SOL |

| Lard | Animal Fat | Potential for trace amounts |

| Tallow | Animal Fat | Potential for trace amounts |

II. Biosynthesis of Triacylglycerols

The formation of specific TAG isomers like LOS is a result of the intricate and regulated enzymatic processes within the cell. The primary pathway for TAG synthesis in both plants and animals is the Kennedy pathway, or the sn-glycerol-3-phosphate pathway.[8]

This pathway involves the sequential acylation of a glycerol-3-phosphate backbone by acyl-CoA-dependent acyltransferases. The specificity of these enzymes for particular fatty acyl-CoAs and their positional preference are key determinants of the final TAG structure.

Figure 1: Simplified schematic of the Kennedy pathway for triacylglycerol biosynthesis.

Causality in Biosynthesis:

-

Acyl-CoA Pool: The availability of linoleoyl-CoA, oleoyl-CoA, and stearoyl-CoA in the cellular acyl-CoA pool is the foundational requirement for the synthesis of LOS. The relative abundance of these fatty acyl-CoAs is influenced by the organism's fatty acid synthesis and modification pathways.

-

Enzyme Specificity:

-

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation at the sn-1 position. Its preference for certain fatty acyl-CoAs initiates the specific TAG structure.

-

Lysophosphatidic acid acyltransferase (LPAAT): Adds a fatty acid to the sn-2 position. The specificity of LPAAT is a critical determinant of which fatty acid occupies the central position of the glycerol backbone.

-

Diacylglycerol acyltransferase (DGAT): The final acylation at the sn-3 position is catalyzed by DGAT. Its substrate specificity for both the diacylglycerol intermediate and the acyl-CoA donor completes the formation of the specific TAG molecule.

-

The specific combination of enzyme specificities and the composition of the acyl-CoA pool ultimately dictates the probability of the formation of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol.

III. Experimental Protocols for the Analysis of LOS

The identification and quantification of specific TAG isomers like LOS require sophisticated analytical techniques that can differentiate between molecules with the same mass but different fatty acid arrangements.

A. Extraction of Triacylglycerols from Natural Sources

A robust extraction method is the first critical step to ensure the accurate representation of the TAG profile.

Protocol 1: Modified Folch Extraction

-

Homogenization: Homogenize the sample (e.g., ground seeds, adipose tissue) in a chloroform:methanol (2:1, v/v) solution.

-

Filtration: Filter the homogenate to remove solid residues.

-

Phase Separation: Add 0.9% NaCl solution to the filtrate to induce phase separation.

-

Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Purification (Optional): The TAG fraction can be further purified from other lipid classes (e.g., phospholipids, free fatty acids) using solid-phase extraction (SPE) with a silica-based sorbent.

Figure 2: Workflow for the extraction of triacylglycerols from a biological matrix.

B. Separation and Identification of LOS

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of specific TAG isomers.

Protocol 2: Reversed-Phase HPLC-MS/MS for TAG Isomer Separation

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used. The separation is based on the partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds) and the degree of unsaturation of the TAGs.

-

Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, isopropanol, and water is commonly employed.

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are suitable for TAG analysis.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is essential for distinguishing between positional isomers. The fragmentation pattern of the [M+NH4]+ or [M+Ag]+ adducts can reveal the identity and position of the fatty acids on the glycerol backbone. The loss of a specific fatty acid as a neutral molecule from the protonated or ammoniated parent ion is indicative of its position. For instance, the preferential loss of the fatty acid at the sn-2 position is often observed.

-

Self-Validating System: The combination of chromatographic retention time and specific MS/MS fragmentation patterns provides a high degree of confidence in the identification of a particular TAG isomer. The retention time serves as a primary filter, while the unique fragmentation signature acts as a definitive confirmation.

IV. Quantitative Analysis

Accurate quantification of LOS requires the use of an appropriate internal standard and a validated analytical method.

Protocol 3: Quantitative Analysis by HPLC-MS

-

Internal Standard: A synthetic TAG standard with a structure similar to LOS but not present in the sample (e.g., a TAG with odd-chain fatty acids) should be used as an internal standard.

-

Calibration Curve: A calibration curve should be generated using a certified reference standard of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol.

-

Data Acquisition: The mass spectrometer should be operated in selected reaction monitoring (SRM) mode to enhance sensitivity and selectivity for the target analyte and the internal standard.

-

Data Analysis: The concentration of LOS in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion